molecular formula C16H10N2OS B2568105 N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide CAS No. 865546-09-4

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide

Cat. No.: B2568105
CAS No.: 865546-09-4
M. Wt: 278.33
InChI Key: ZCNQAJIZIMKIDE-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide is a chemical compound that features a thiophene ring substituted with a cyano group and a naphthalene ring substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide typically involves the reaction of 3-cyanothiophene-2-amine with naphthalene-1-carboxylic acid. The reaction is carried out under N-acylation conditions, where the amine group of the thiophene derivative reacts with the carboxylic acid to form the amide bond . The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)naphthalene-1-carboxamide: Lacks the cyano group, which may affect its reactivity and biological activity.

    N-(3-cyanothiophen-2-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

Uniqueness

The combination of these functional groups may enhance its ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12-8-9-20-16(12)18-15(19)14-7-3-5-11-4-1-2-6-13(11)14/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNQAJIZIMKIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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